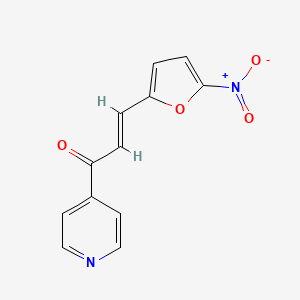
3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their antimicrobial properties and are often used in medicinal chemistry. This compound is characterized by the presence of a nitrofuran moiety and a pyridyl group connected through a propenone linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one typically involves the condensation of 5-nitro-2-furaldehyde with 4-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
5-Nitro-2-furaldehyde+4-PyridinecarboxaldehydeBase, Solventthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidative products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Various oxidative derivatives of the furan ring.
Reduction: 3-(5-Amino-2-furyl)-1-(4-pyridyl)-2-propen-1-one.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use as an antibacterial or antifungal agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one is primarily related to its nitrofuran moiety. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This results in the inhibition of microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran compound used as an antibacterial agent.
Furazolidone: A nitrofuran derivative with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
3-(5-Nitro-2-furyl)-1-(4-pyridyl)-2-propen-1-one is unique due to its specific structural features, including the combination of a nitrofuran moiety and a pyridyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other nitrofuran compounds.
Properties
CAS No. |
63421-93-2 |
|---|---|
Molecular Formula |
C12H8N2O4 |
Molecular Weight |
244.20 g/mol |
IUPAC Name |
(E)-3-(5-nitrofuran-2-yl)-1-pyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H8N2O4/c15-11(9-5-7-13-8-6-9)3-1-10-2-4-12(18-10)14(16)17/h1-8H/b3-1+ |
InChI Key |
PZNATEXTAXWHMN-HNQUOIGGSA-N |
Isomeric SMILES |
C1=CN=CC=C1C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN=CC=C1C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















